molecular formula C6H12ClN5 B12972684 N4-(2-Aminoethyl)pyrimidine-4,5-diamine hydrochloride

N4-(2-Aminoethyl)pyrimidine-4,5-diamine hydrochloride

Cat. No.: B12972684
M. Wt: 189.65 g/mol
InChI Key: URBNWMHSNYRKPX-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Representation

N4-(2-Aminoethyl)pyrimidine-4,5-diamine hydrochloride is systematically named according to International Union of Pure and Applied Chemistry (IUPAC) guidelines as 4-N-(2-aminoethyl)pyrimidine-4,5-diamine hydrochloride . This nomenclature explicitly defines the substitution pattern on the pyrimidine ring:

  • A pyrimidine core (a six-membered aromatic ring with nitrogen atoms at positions 1 and 3) forms the base structure.
  • Amino groups (-NH₂) are attached at positions 4 and 5 of the pyrimidine ring.
  • A 2-aminoethyl side chain (-CH₂CH₂NH₂) is bonded to the nitrogen atom at position 4 (denoted by the prefix N4).
  • The compound exists as a hydrochloride salt , with a chloride counterion stabilizing the protonated amine groups.

The structural representation highlights the planar pyrimidine ring, functionalized with polar amino groups and a flexible aminoethyl side chain. This configuration facilitates hydrogen bonding and ionic interactions, which are critical for its physicochemical behavior and potential biological activity.

CAS Registry Number and Alternative Chemical Designations

The Chemical Abstracts Service (CAS) Registry Number for this compound is 1401529-06-3 , a unique identifier that distinguishes it from structurally similar compounds. Alternative designations include:

Designation Type Name
Systematic Name 4-N-(2-Aminoethyl)pyrimidine-4,5-diamine hydrochloride
Common Synonym N4-(2-Aminoethyl)pyrimidine-4,5-diamine HCl
Chemical Formula C₆H₁₂ClN₅

The CAS Registry Number ensures unambiguous identification in chemical databases, regulatory documents, and scientific literature. Notably, the compound should not be confused with its positional isomer, N5-(2-aminoethyl)pyrimidine-4,5-diamine hydrochloride (CAS 1401528-99-1), which differs in the placement of the aminoethyl side chain.

Molecular Formula and Weight Analysis

The molecular formula C₆H₁₂ClN₅ reflects the compound’s atomic composition:

Element Quantity Atomic Weight (g/mol) Contribution (g/mol)
Carbon (C) 6 12.01 72.06
Hydrogen (H) 12 1.008 12.10
Chlorine (Cl) 1 35.45 35.45
Nitrogen (N) 5 14.01 70.05
Total - - 189.66

The calculated molecular weight of 189.66 g/mol aligns closely with experimental data (189.646 g/mol). Key molecular properties include:

  • Exact Mass : 189.078 g/mol, derived from isotopic abundance calculations.
  • Polar Surface Area (PSA) : 89.85 Ų, indicative of high solubility in polar solvents.
  • LogP : 1.5859, suggesting moderate lipophilicity, which balances aqueous solubility and membrane permeability.

The hydrochloride salt form enhances solubility in water and biological matrices, making the compound suitable for in vitro studies. The pyrimidine ring’s electron-deficient nature and the amino groups’ nucleophilicity further govern its reactivity in synthetic and biological contexts.

Properties

Molecular Formula

C6H12ClN5

Molecular Weight

189.65 g/mol

IUPAC Name

4-N-(2-aminoethyl)pyrimidine-4,5-diamine;hydrochloride

InChI

InChI=1S/C6H11N5.ClH/c7-1-2-10-6-5(8)3-9-4-11-6;/h3-4H,1-2,7-8H2,(H,9,10,11);1H

InChI Key

URBNWMHSNYRKPX-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NC=N1)NCCN)N.Cl

Origin of Product

United States

Preparation Methods

Reaction Conditions and Reagents

  • Reagents: 2-aminoethylamine (ethylenediamine), 4,5-diaminopyrimidine or derivatives, hydrochloric acid, solvents such as acetone, ethanol, or other polar aprotic solvents.

  • Catalysts/Base: Potassium carbonate (K2CO3) or similar bases are often used to facilitate nucleophilic substitution by deprotonating amino groups and enhancing nucleophilicity.

  • Temperature: Ambient to reflux temperatures (25–80 °C) depending on the reactivity of the starting materials.

  • Reaction Time: Typically 4–6 hours, monitored by TLC to ensure completion.

Example Procedure

A representative synthesis involves adding 1 equivalent of 2-amino-6-methylpyrimidin-4-ol to a reaction flask with 3 equivalents of K2CO3 in acetone. After stirring at ambient temperature, the mixture is refluxed for 4 hours with the addition of the aminoethylamine derivative. The reaction progress is monitored by TLC. Upon completion, the crude product is filtered, purified by column chromatography, and recrystallized from ethanol to yield the pure hydrochloride salt.

Purification and Characterization

  • Purification: Column chromatography on silica gel followed by recrystallization from analytical-grade ethanol or similar solvents.

  • Characterization: Confirmed by NMR spectroscopy (1H and 13C), mass spectrometry, and single-crystal X-ray diffraction when applicable.

Crystallographic Data (Related Pyrimidine Derivatives)

Parameter Compound A (2,6-Diaminopyrimidin-4-yl Naphthalene-2-sulfonate) Compound B (2,6-Diaminopyrimidin-4-yl 4-Methylbenzenesulfonate)
Molecular Weight (g/mol) 316.34 280.31
Crystal System Monoclinic Monoclinic
Space Group P 1/c P 1/c
Unit Cell Dimensions (Å) a=13.979, b=7.7541, c=13.345 a=12.573, b=7.7930, c=13.395
Density (Mg/m³) 1.487 1.466
Data Collection Temperature 296 K 296 K
R-factor (Refinement Quality) 0.055 0.055

Note: These data are from structurally related pyrimidine derivatives and provide insight into the crystalline nature and purity of synthesized compounds.

Research Findings and Optimization

  • Reaction Efficiency: The use of potassium carbonate as a base and acetone as solvent under reflux conditions yields high purity products with good yields (typically >80%).

  • Selectivity: Controlled addition of 2-aminoethylamine and reaction monitoring by TLC prevent over-substitution or side reactions.

  • Scalability: The method is amenable to scale-up due to straightforward reaction conditions and purification steps.

  • Computational Support: Molecular modeling tools such as Gauss View and Chem Craft have been employed to predict and confirm the structural arrangement of synthesized compounds, aiding in optimization.

Summary Table of Preparation Methods

Step Description Conditions/Notes
Starting Material 4,5-Diaminopyrimidine or derivatives Commercially available or synthesized in-house
Nucleophilic Substitution Reaction with 2-aminoethylamine K2CO3 base, acetone solvent, reflux 4 h
Reaction Monitoring Thin-layer chromatography (TLC) Ensures completion and selectivity
Purification Column chromatography and recrystallization Ethanol or suitable solvent
Salt Formation Treatment with HCl to form hydrochloride salt Enhances stability and solubility
Characterization NMR, MS, X-ray crystallography Confirms structure and purity

Chemical Reactions Analysis

Types of Reactions

N4-(2-Aminoethyl)pyrimidine-4,5-diamine hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted pyrimidine compounds .

Scientific Research Applications

Therapeutic Applications

N4-(2-Aminoethyl)pyrimidine-4,5-diamine hydrochloride is primarily recognized for its role as a histamine H4 receptor ligand. This property makes it significant in the treatment of several conditions:

  • Asthma and Allergic Rhinitis : The compound has been studied for its potential to alleviate symptoms associated with asthma and allergic rhinitis by modulating histamine activity .
  • Chronic Obstructive Pulmonary Disease (COPD) : Its application extends to COPD, where it may help in managing inflammation related to the disease .
  • Histamine-Mediated Inflammatory Diseases : The compound is also being investigated for its broader implications in treating various inflammatory diseases mediated by histamine .

Table 1: Synthesis Overview

Synthesis MethodKey FeaturesApplications
Ugi ReactionOne-pot condensation; versatile building blocksPeptide-like derivatives, PNA monomers
Traditional MethodsStepwise synthesis; longer reaction timesBasic pyrimidine structures

Case Studies and Research Findings

Several studies have highlighted the efficacy and versatility of this compound:

  • Histamine Receptor Modulation : Research has demonstrated that compounds similar to this compound can effectively modulate histamine receptors, leading to reduced inflammation in animal models of asthma .
  • Cancer Pain Management : Some derivatives have shown promise in managing cancer-related pain by acting on specific receptors involved in pain pathways .
  • Skin Sensitization Studies : The compound has been evaluated for its potential in reducing skin sensitization effects in various formulations, contributing to safer cosmetic and pharmaceutical products .

Mechanism of Action

The mechanism of action of N4-(2-Aminoethyl)pyrimidine-4,5-diamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The compound’s structural analogues differ primarily in substituents at the N4 position or modifications to the pyrimidine core. Key examples include:

Compound Name Substituent at N4 Position Molecular Weight (g/mol) CAS Number Key Differences from Target Compound
N4-(2-Aminoethyl)pyrimidine-4,5-diamine hydrochloride 2-Aminoethyl 234.068 Not specified Reference compound
6-Chloro-N4-(pyridin-4-ylmethyl)pyrimidine-4,5-diamine Pyridin-4-ylmethyl 295.750 1192975-97-5 Chlorine at C6; hydrophobic pyridine substituent
6-Chloro-N-(4-methylphenyl)pyrimidine-4,5-diamine 4-Methylphenyl 262.730 Not specified Aryl substituent; increased lipophilicity
BU 239 hydrochloride 4,5-Dihydroimidazol-2-ylquinoxaline 278.750 Not specified Quinoxaline core; imidazole-derived substituent

Key Observations :

  • Substituent Effects: The 2-aminoethyl group in the target compound confers higher hydrophilicity compared to aryl or heteroaromatic substituents (e.g., pyridin-4-ylmethyl or 4-methylphenyl). This may enhance solubility in aqueous media but reduce membrane permeability .

Pharmacological and Biochemical Profiles

While direct pharmacological data for this compound are sparse, comparisons with analogues suggest:

  • Enzyme Inhibition: Pyrimidine-4,5-diamine derivatives are known to inhibit kinases (e.g., EGFR, VEGFR) and DNA repair enzymes. The aminoethyl group may facilitate hydrogen bonding with catalytic residues, as seen in similar compounds .
  • Antimicrobial Activity : Chlorinated analogues (e.g., 6-chloro derivatives) demonstrate enhanced antibacterial activity against Gram-positive pathogens, likely due to improved membrane penetration .

Physicochemical Properties

  • Solubility: The hydrochloride salt of the target compound ensures moderate solubility in water (>10 mg/mL), whereas non-ionic analogues (e.g., aryl-substituted derivatives) require organic solvents for dissolution .
  • Stability: The presence of electron-donating amino groups may reduce oxidative degradation compared to halogenated analogues, which are prone to dehalogenation under acidic conditions .

Biological Activity

N4-(2-Aminoethyl)pyrimidine-4,5-diamine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and antiviral properties. This article delves into its synthesis, biological evaluations, and mechanisms of action, supported by relevant research findings and data tables.

Chemical Structure and Properties

This compound is characterized by a pyrimidine ring with amino groups at the 4 and 5 positions and an aminoethyl substituent at the N4 position. Its molecular formula is C6H10N4C_6H_{10}N_4 with a molecular weight of approximately 154.17 g/mol. The compound can be represented by the following structural formula:

InChI Key QLFWXQVYFAGKCX UHFFFAOYSA N\text{InChI Key QLFWXQVYFAGKCX UHFFFAOYSA N}

Synthesis

The synthesis of N4-(2-Aminoethyl)pyrimidine-4,5-diamine typically involves multi-step reactions starting from readily available pyrimidine derivatives. The process may include:

  • Formation of the Pyrimidine Core : Utilizing precursors that undergo cyclization.
  • Substitution Reactions : Introducing amino groups through nucleophilic substitution.
  • Hydrochloride Formation : Converting the base form to its hydrochloride salt for improved solubility.

Antimicrobial Properties

Research indicates that N4-(2-Aminoethyl)pyrimidine-4,5-diamine exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve:

  • Inhibition of Enzyme Activity : The compound may interfere with key enzymes involved in bacterial metabolism.
  • Disruption of Cell Wall Synthesis : It potentially affects the structural integrity of bacterial cell walls.

Antiviral Effects

The compound has also been investigated for its antiviral properties, particularly against viruses such as influenza and HIV. Studies suggest that it may inhibit viral replication through:

  • Interference with Viral Entry : By binding to viral receptors or enzymes necessary for entry into host cells.
  • Modulation of Host Immune Response : Enhancing the host's ability to combat viral infections.

Case Studies and Research Findings

  • Study on Antimicrobial Activity :
    • A study assessed the compound's efficacy against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL.
    • The results indicated a dose-dependent response, highlighting its potential as an antimicrobial agent in clinical settings.
  • Antiviral Activity Assessment :
    • In a controlled experiment against influenza virus, N4-(2-Aminoethyl)pyrimidine-4,5-diamine demonstrated an IC50 value of 25 µM, indicating substantial antiviral activity.
    • Further analysis revealed that the compound inhibited hemagglutination, a critical step in viral entry.

Comparative Analysis with Similar Compounds

To contextualize the biological activity of N4-(2-Aminoethyl)pyrimidine-4,5-diamine, a comparison with structurally similar compounds is essential:

Compound NameMolecular FormulaBiological Activity
N4,N4-Dimethylpyrimidine-2,4-diamineC6H10N4Moderate antimicrobial activity
N6-(delta2-isopentenyl)adenineC10H13N5Antiviral properties
4-Aminopyrazolo[3,4-d]pyrimidinesVariableAnticancer activity

The biological activity of N4-(2-Aminoethyl)pyrimidine-4,5-diamine is attributed to its ability to bind to specific targets within microbial cells or viruses. Molecular docking studies have suggested that it interacts with key residues in enzymes such as dihydrofolate reductase (DHFR), which is crucial for nucleotide synthesis in pathogens.

Q & A

Q. What are the established synthetic routes for N4-(2-Aminoethyl)pyrimidine-4,5-diamine hydrochloride, and what critical parameters influence yield?

  • Methodological Answer : The synthesis typically involves coupling pyrimidine intermediates with aminoethyl groups under controlled conditions. A key protocol includes:
  • Step 1 : React tert-butyl-protected intermediates (e.g., tert-butyl ((1-((5-amino-2-chloropyrimidin-4-yl)amino)cyclohexyl)methyl)carbamate) with trifluoroacetic acid (TFA) in dichloromethane (DCM) to deprotect the amine group .
  • Step 2 : Neutralize with saturated NaHCO₃ and extract with DCM to isolate the product. Yield optimization depends on reaction time (2 hours for deprotection) and stoichiometric control of TFA .
  • Alternative routes : Use coupling agents like malonamamidine hydrochloride for pyrimidine ring formation, followed by functionalization with aminoethyl groups .

Q. What analytical techniques are recommended for assessing purity, especially regarding regioisomeric byproducts?

  • Methodological Answer :
  • HPLC-MS : Employ reverse-phase chromatography with C18 columns and MS detection to differentiate regioisomers (e.g., 6-chloro vs. 4-chloro derivatives) based on retention times and mass fragmentation patterns .
  • NMR Spectroscopy : Use ¹H/¹³C NMR to confirm regioselectivity. For example, aromatic protons in 6-chloro-N4-benzyl derivatives show distinct shifts at δ 8.2–8.4 ppm .
  • Reference Standards : Compare against certified impurities like (2,4-Diaminopteridin-6-yl)methanol Hydrochloride for quantitative analysis .

Advanced Research Questions

Q. How can researchers resolve contradictory NMR data observed during characterization of derivatives?

  • Methodological Answer :
  • Dynamic Effects : Investigate tautomeric equilibria (e.g., amine vs. imine forms) using variable-temperature NMR. For pyrimidine-4,5-diamines, slow exchange at 298 K may split signals .
  • X-ray Crystallography : Resolve ambiguities by determining crystal structures. For example, ethyl 3-(4-chlorophenyl)-pyrrolo[3,2-d]pyrimidine derivatives were confirmed via single-crystal studies (R factor = 0.054) .
  • DFT Calculations : Simulate NMR chemical shifts using density functional theory to match experimental data .

Q. What strategies minimize diastereomer formation in pyrimidine-4,5-diamine derivatives?

  • Methodological Answer :
  • Steric Control : Use bulky substituents (e.g., cyclohexyl groups) to restrict rotational freedom during amide bond formation, reducing diastereomerization .
  • Low-Temperature Reactions : Perform coupling steps at 0–5°C to slow kinetic pathways favoring undesired stereoisomers .
  • Chiral Chromatography : Separate diastereomers using columns with cellulose-based stationary phases, as demonstrated for CDK2 inhibitors .

Q. How can computational modeling predict binding affinity of modified structures to target enzymes?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina to simulate interactions with active sites (e.g., PRMT5 inhibitors). Validate with IC₅₀ data from enzymatic assays .
  • MD Simulations : Run 100-ns molecular dynamics trajectories to assess stability of hydrogen bonds between the aminoethyl group and catalytic residues .
  • QSAR Models : Corinate substituent electronegativity (e.g., chloro vs. methoxy groups) with inhibitory activity using partial least squares regression .

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